molecular formula C27H44O3 B3415291 Drostanolone Enanthate CAS No. 13425-31-5

Drostanolone Enanthate

Cat. No.: B3415291
CAS No.: 13425-31-5
M. Wt: 416.6 g/mol
InChI Key: ZNYZYASFVYLKPE-PCWAKFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Drostanolone Enanthate is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone. It is known for its significant role in the pharmaceutical and sports industries. This compound is recognized for its ability to promote muscle growth, enhance strength, and improve overall performance. Initially developed for medical purposes, it has found a prominent place in bodybuilding and athletic circles due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Drostanolone Enanthate is synthesized by modifying dihydrotestosterone. The process involves the addition of an enanthate ester to the 17-beta hydroxyl group of the drostanolone molecule. This modification extends the half-life of the compound, allowing for a sustained release into the bloodstream .

Industrial Production Methods

Industrial production of this compound typically involves the esterification of drostanolone with enanthic acid. The reaction is carried out under controlled conditions to ensure the purity and efficacy of the final product. The process includes several purification steps to remove any impurities and achieve the desired concentration .

Chemical Reactions Analysis

Types of Reactions

Drostanolone Enanthate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of drostanolone, which are used for different therapeutic and performance-enhancing purposes .

Scientific Research Applications

Drostanolone Enanthate has a wide range of scientific research applications:

Mechanism of Action

Drostanolone Enanthate exerts its effects by binding to androgen receptors in muscle cells. This binding triggers a series of intracellular changes that promote muscle growth, fat loss, and strength enhancement. The compound also inhibits the aromatase enzyme, preventing the conversion of testosterone to estrogen, which reduces the risk of estrogenic side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Drostanolone Enanthate

This compound stands out due to its high anabolic to androgenic ratio, making it effective for muscle growth without significant androgenic side effects. Its ability to prevent estrogenic side effects further enhances its appeal among bodybuilders and athletes .

Properties

IUPAC Name

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYZYASFVYLKPE-PCWAKFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928535
Record name Dromostanolone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13425-31-5
Record name Dromostanolone enanthate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Drostanolone Enanthate
Reactant of Route 2
Reactant of Route 2
Drostanolone Enanthate
Reactant of Route 3
Reactant of Route 3
Drostanolone Enanthate
Reactant of Route 4
Reactant of Route 4
Drostanolone Enanthate
Reactant of Route 5
Drostanolone Enanthate
Reactant of Route 6
Drostanolone Enanthate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.